Cas no 41475-27-8 (C-Peptide 1 (rat) trifluoroacetate salt)

C-Peptide 1 (rat) trifluoroacetate salt 化学的及び物理的性質

名前と識別子

-

- Proinsulin C-peptide I(rat) (9CI)

- C-PEPTIDE 1 (RAT)

- C-Peptide 1 (rat) Preproinsulin 1 (57-87) (rat), Insulin 1 Precursor (57-87) (rat), Proinsulin 1 (33

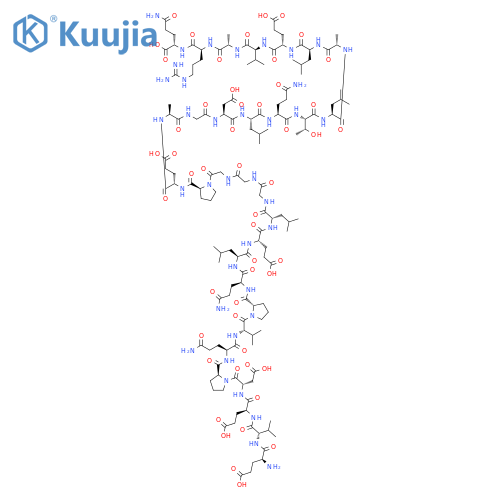

- GLU-VAL-GLU-ASP-PRO-GLN-VAL-PRO-GLN-LEU-GLU-LEU-GLY-GLY-GLY-PRO-GLU-ALA-GLY-ASP-LEU-GLN-THR-LEU-ALA-LEU-GLU-VAL-ALA-ARG-GLN

- C-Peptide 1 (rat) trifluoroacetate salt

- H-Glu-Val-Glu-Asp-Pro-Gln-Val-Pro-Gln-Leu-Glu-Leu-Gly-Gly-Gly-Pro-Glu-Ala-Gly-Asp-Leu-Gln-Thr-Leu-Ala-Leu-Glu-Val-Ala-Arg-Gln-OH

- C-Peptide 1 (rat) Preproinsulin 1 (57-87) (rat), Insulin 1 Precursor (57-87) (rat), Proinsulin 1 (33-63) (rat)

- Preproinsulin 1 (57-87) (rat), Insulin 1 Precursor (57-87) (rat), Proinsulin 1 (33-63) (rat)

- C-Peptide 1 (rat),Proinsulin 1 (33-63) (rat)

- PROINSULIN 1 (33-63) (RAT)

- PREPROINSULIN 1 (57-87) (RAT)

-

- インチ: 1S/C140H228N38O51/c1-62(2)51-84(167-121(210)80(35-44-104(192)193)159-128(217)87(54-65(7)8)168-120(209)76(30-38-94(142)180)161-133(222)93-28-24-50-178(93)138(227)111(69(15)16)174-124(213)78(32-40-96(144)182)162-132(221)92-27-23-49-177(92)137(226)90(57-108(200)201)171-122(211)81(36-45-105(194)195)164-135(224)110(68(13)14)172-116(205)74(141)29-42-102(188)189)117(206)152-59-99(185)149-58-98(184)150-61-101(187)176-48-22-26-91(176)131(220)163-79(34-43-103(190)191)118(207)153-70(17)113(202)151-60-100(186)156-89(56-107(198)199)130(219)169-88(55-66(9)10)129(218)158-77(31-39-95(143)181)125(214)175-112(73(20)179)136(225)170-85(52-63(3)4)126(215)154-71(18)115(204)166-86(53-64(5)6)127(216)160-82(37-46-106(196)197)123(212)173-109(67(11)12)134(223)155-72(19)114(203)157-75(25-21-47-148-140(146)147)119(208)165-83(139(228)229)33-41-97(145)183/h62-93,109-112,179H,21-61,141H2,1-20H3,(H2,142,180)(H2,143,181)(H2,144,182)(H2,145,183)(H,149,185)(H,150,184)(H,151,202)(H,152,206)(H,153,207)(H,154,215)(H,155,223)(H,156,186)(H,157,203)(H,158,218)(H,159,217)(H,160,216)(H,161,222)(H,162,221)(H,163,220)(H,164,224)(H,165,208)(H,166,204)(H,167,210)(H,168,209)(H,169,219)(H,170,225)(H,171,211)(H,172,205)(H,173,212)(H,174,213)(H,175,214)(H,188,189)(H,190,191)(H,192,193)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,228,229)(H4,146,147,148)/t70-,71-,72-,73+,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,109-,110-,111-,112-/m0/s1

- InChIKey: XVAJJCGWZJTNTG-XKJOOYHPSA-N

- ほほえんだ: O=C([C@H](C(C)C)NC([C@H](CCC(N)=O)NC([C@@H]1CCCN1C([C@H](CC(=O)O)NC([C@H](CCC(=O)O)NC([C@H](C(C)C)NC([C@H](CCC(=O)O)N)=O)=O)=O)=O)=O)=O)N1CCC[C@H]1C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(NCC(NCC(NCC(N1CCC[C@H]1C(N[C@H](C(N[C@H](C(NCC(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H]([C@@H](C)O)C(N[C@H](C(N[C@@H](C)C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](C)C(N[C@H](C(N[C@H](C(=O)O)CCC(N)=O)=O)CCCNC(=N)N)=O)=O)C(C)C)=O)CCC(=O)O)=O)CC(C)C)=O)=O)CC(C)C)=O)=O)CCC(N)=O)=O)CC(C)C)=O)CC(=O)O)=O)=O)C)=O)CCC(=O)O)=O)=O)=O)=O)=O)CC(C)C)=O)CCC(=O)O)=O)CC(C)C)=O)CCC(N)=O)=O

計算された属性

- せいみつぶんしりょう: 3258.6449199 g/mol

- どういたいしつりょう: 3257.6415650 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 44

- 水素結合受容体数: 53

- 重原子数: 229

- 回転可能化学結合数: 108

- 複雑さ: 7930

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 28

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 3259.5

- 疎水性パラメータ計算基準値(XlogP): -12.2

- トポロジー分子極性表面積: 1430

C-Peptide 1 (rat) trifluoroacetate salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-P4858-5mg |

C-Peptide 1 (rat) |

41475-27-8 | 99.80% | 5mg |

¥2850 | 2024-07-24 | |

| MedChemExpress | HY-P4858-1mg |

C-Peptide 1 (rat) |

41475-27-8 | 99.80% | 1mg |

¥1150 | 2024-07-24 | |

| A2B Chem LLC | AF67653-1mg |

C-PEPTIDE 1 (RAT) |

41475-27-8 | 99% | 1mg |

$150.00 | 2024-04-20 | |

| A2B Chem LLC | AF67653-5mg |

C-PEPTIDE 1 (RAT) |

41475-27-8 | 99% | 5mg |

$320.00 | 2024-04-20 | |

| A2B Chem LLC | AF67653-10mg |

C-PEPTIDE 1 (RAT) |

41475-27-8 | 99% | 10mg |

$491.00 | 2024-04-20 | |

| MedChemExpress | HY-P4858-10mg |

C-Peptide 1 (rat) |

41475-27-8 | 99.80% | 10mg |

¥4560 | 2024-07-24 |

C-Peptide 1 (rat) trifluoroacetate salt 関連文献

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

6. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

C-Peptide 1 (rat) trifluoroacetate saltに関する追加情報

C-Peptide 1 (rat) trifluoroacetate salt (CAS No. 41475-27-8): An Overview of Its Structure, Function, and Applications in Biomedical Research

C-Peptide 1 (rat) trifluoroacetate salt (CAS No. 41475-27-8) is a biologically significant compound that has garnered considerable attention in the fields of biochemistry, pharmacology, and biomedical research. This compound is a synthetic form of the rat C-peptide, which is a byproduct of insulin biosynthesis. The addition of the trifluoroacetate salt enhances its solubility and stability, making it a valuable tool for various experimental and therapeutic applications.

The C-peptide is a 31-amino acid polypeptide that is cleaved from proinsulin during the maturation process of insulin in the pancreas. While insulin is primarily responsible for regulating blood glucose levels, C-peptide has been found to have several biological functions that are independent of insulin. These functions include promoting vascular health, enhancing nerve function, and modulating inflammation. The trifluoroacetate salt form of C-peptide 1 (rat) is particularly useful in research settings due to its improved solubility and stability in aqueous solutions.

Recent studies have highlighted the potential therapeutic applications of C-Peptide 1 (rat) trifluoroacetate salt in various diseases. For instance, a study published in the Journal of Diabetes Research demonstrated that C-peptide can improve endothelial function and reduce oxidative stress in diabetic patients. Another study in the Journal of Neurochemistry showed that C-peptide has neuroprotective effects, potentially benefiting patients with diabetic neuropathy. These findings underscore the importance of further investigating the multifaceted roles of C-peptide in both health and disease.

In addition to its therapeutic potential, C-Peptide 1 (rat) trifluoroacetate salt is widely used as a research tool to study insulin biosynthesis and the pathophysiology of diabetes. Researchers often use this compound to investigate the mechanisms underlying C-peptide's effects on cellular processes such as glucose uptake, protein synthesis, and gene expression. The ability to manipulate C-peptide levels in vitro and in vivo provides valuable insights into its biological activities and potential as a therapeutic agent.

The structural characteristics of C-Peptide 1 (rat) trifluoroacetate salt are also noteworthy. The amino acid sequence of rat C-peptide shares significant homology with human C-peptide, making it a suitable model for studying human physiology and disease. The trifluoroacetate salt form ensures that the compound remains stable under various experimental conditions, facilitating consistent and reproducible results. This stability is particularly important in long-term studies or when storing the compound for extended periods.

From a methodological perspective, C-Peptide 1 (rat) trifluoroacetate salt can be readily synthesized using solid-phase peptide synthesis techniques. This process involves coupling amino acids to a solid support and sequentially adding additional amino acids until the desired sequence is achieved. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC). The resulting compound can be characterized using mass spectrometry to confirm its identity and purity.

In conclusion, C-Peptide 1 (rat) trifluoroacetate salt (CAS No. 41475-27-8) is a versatile compound with significant implications for both basic research and clinical applications. Its role in promoting vascular health, enhancing nerve function, and modulating inflammation makes it an intriguing candidate for therapeutic development. As research continues to uncover new aspects of C-peptide's biology, this compound will likely play an increasingly important role in advancing our understanding of diabetes and related conditions.

41475-27-8 (C-Peptide 1 (rat) trifluoroacetate salt) 関連製品

- 2034538-79-7(4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine)

- 318284-64-9(1-Methyl-5-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile)

- 1150114-28-5((2,6-difluoro-3-nitrophenyl)boronic acid)

- 168619-21-4(Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate)

- 1805430-17-4(2-Cyano-5-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde)

- 126127-31-9(n-palmitoyl serinol)

- 1249391-15-8(2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine)

- 2172125-79-8(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}cyclobutane-1-carboxylic acid)

- 1808623-83-7((4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one)

- 2171835-72-4(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidohexanoic acid)